Product packaging for 6,10,11-Triethylcarbonate Daunomycinone(Cat. No.:CAS No. 67665-61-6)

6,10,11-Triethylcarbonate Daunomycinone

Cat. No.: B586433
CAS No.: 67665-61-6
M. Wt: 614.556
InChI Key: YJTXQIIZHCNWLB-PBYQXAPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,10,11-Triethylcarbonate Daunomycinone is a chemical derivative of daunomycinone, the aglycone moiety of the prominent anthracycline antibiotic Daunomycin (DNR). Daunomycin itself is a chemotherapeutic agent that has been extensively used for decades to treat various cancers, including leukemia and lymphoma . As a derivative of the core anthracycline structure, this compound serves as a critical intermediate and tool in sophisticated cancer research, particularly in the exploration of structure-activity relationships and the development of novel therapeutic conjugates . The primary research value of this compound lies in its application as a building block for the synthesis of more complex molecules. Researchers utilize such derivatives to create targeted drug conjugates, such as peptide-drug conjugates (PDCs), which aim to deliver cytotoxic agents more selectively to tumor cells, thereby enhancing efficacy and reducing systemic side effects . The chemical modifications, including the triethylcarbonate groups, are often explored to alter the compound's solubility, stability, and interaction with biological targets. The mechanism of action for anthracycline-based compounds like daunomycin involves multiple pathways. They are known to intercalate directly into DNA, which disrupts the function of topoisomerase II (Top2) and ultimately leads to the generation of fatal double-strand breaks in DNA, preventing DNA replication and transcription . Furthermore, recent studies indicate that these compounds can also affect gene expression directly by inducing conformational changes in the higher-order structure of DNA, even in cell-free systems, and can cause histone eviction from chromatin . Investigation into derivatives such as this compound is therefore essential for advancing our understanding of anthracycline biology and for the rational design of next-generation anticancer therapeutics with improved targeting and reduced toxicity profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30O14 B586433 6,10,11-Triethylcarbonate Daunomycinone CAS No. 67665-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3-hydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O14/c1-6-39-27(34)42-18-13-30(37,14(4)31)12-16-20(18)26(44-29(36)41-8-3)22-21(25(16)43-28(35)40-7-2)23(32)15-10-9-11-17(38-5)19(15)24(22)33/h9-11,18,37H,6-8,12-13H2,1-5H3/t18-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXQIIZHCNWLB-PBYQXAPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858519
Record name (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67665-61-6
Record name (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Modifications of Daunomycinone

Total Synthesis Approaches to Daunomycinone (B1669838) Aglycones

The total synthesis of daunomycinone is a significant challenge in organic chemistry, requiring precise control over regiochemistry and stereochemistry. Various strategies have been developed, primarily revolving around the sequential construction of the four-ring system.

Annulation, or ring-forming, reactions are central to the synthesis of the anthracyclinone skeleton. Two of the most powerful and widely employed methods are the Friedel-Crafts reaction and the Diels-Alder cycloaddition.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. rsc.orgorgsyn.orggoogleapis.com In the context of daunomycinone synthesis, an intramolecular Friedel-Crafts reaction is often used to form the D-ring onto the C-ring, cyclizing a precursor to create the characteristic tetracyclic system. orgsyn.orggoogle.com This reaction typically involves treating a suitable substrate, such as an arylacetic acid derivative, with a strong Lewis acid like aluminum chloride (AlCl₃) or a protic acid like hydrofluoric acid (HF) to promote the ring-closing acylation. rsc.orggoogle.com The efficiency of this cyclization is a key step in many synthetic routes.

The Diels-Alder cycloaddition offers a powerful and convergent approach to construct the A-ring of the anthracyclinone core. researchgate.netwikipedia.orgresearchgate.net This [4+2] cycloaddition reaction involves reacting a substituted diene with a dienophile, typically a quinone derivative, to rapidly build the cyclohexene (B86901) ring. nih.gov For instance, a common strategy involves the reaction of a juglone (B1673114) derivative (a substituted naphthoquinone) with a functionalized 1,3-diene. This approach allows for the introduction of desired substituents on the A-ring from the outset. Enzyme-catalyzed Diels-Alder reactions, employing "Diels-Alderases," have also been explored, highlighting nature's own strategy for constructing such cyclic systems. researchgate.net

Table 1: Key Annulation Reactions in Daunomycinone Synthesis

Reaction Type Key Reagents Ring(s) Formed Reference
Friedel-Crafts Acylation Lewis Acids (e.g., AlCl₃), Protic Acids (e.g., HF) D-ring orgsyn.orggoogle.com
Diels-Alder Cycloaddition Substituted Dienes, Quinone Dienophiles A-ring researchgate.netnih.gov

Achieving the correct stereochemistry, particularly at the C7 and C9 positions of the A-ring, is a critical aspect of daunomycinone synthesis. The C7 hydroxyl group, which serves as the attachment point for the daunosamine (B1196630) sugar, must have the correct (S)-configuration for biological activity.

Stereocontrol can be achieved through various methods. In Diels-Alder-based approaches, the use of chiral auxiliaries on the diene or dienophile can induce facial selectivity, leading to an enantiomerically enriched cycloadduct. A stereoselective synthesis of (+)-daunomycinone was accomplished using a Diels-Alder reaction between a naphthoquinone epoxide and a diene bearing a chiral sugar group (tetra-O-acetyl-β-D-glucopyranosyloxy). nih.gov This chiral auxiliary directed the cycloaddition, and after several subsequent steps, the desired natural enantiomer of daunomycinone was obtained. nih.gov

Another critical stereocenter is the C9 tertiary alcohol. Its stereochemistry is often established via stereoselective reduction of a C9 ketone precursor or through the addition of a nucleophile to the ketone. Asymmetric transfer hydrogenation, utilizing ruthenium catalysts with chiral ligands, has proven highly effective for the enantioselective reduction of ketones to chiral alcohols in related systems and represents a powerful tool for establishing such stereocenters.

Synthetic Pathways and Context for 6,10,11-Triethylcarbonate Daunomycinone

The compound this compound is recognized primarily as a related substance and potential impurity that can arise during the synthesis and modification of daunorubicin (B1662515). While a direct, intentional synthetic pathway for this specific molecule is not extensively documented in publicly available scientific literature, its formation can be inferred from the known reactivity of the hydroxyl groups on the daunomycinone core.

The structure of daunomycinone possesses multiple hydroxyl groups at positions 6, 7, 9, and 11, which are susceptible to reactions with acylating and alkylating agents. The formation of the triethylcarbonate derivative suggests the introduction of ethyl carbonate moieties at the 6, 10, and 11 positions. This type of modification would typically occur under conditions involving the use of an ethyl chloroformate or a related reagent in the presence of a base. Such reactions are often employed to protect hydroxyl groups during multi-step synthetic sequences.

The general context for the emergence of this compound is likely as a byproduct in synthetic campaigns targeting other derivatives of daunomycinone or during the production of daunorubicin itself. If reagents like ethyl chloroformate are used, either intentionally for protection or unintentionally as a contaminant, they can react with the phenolic hydroxyl groups at positions 6 and 11, and potentially the hydroxyl group at position 10 of the daunomycinone scaffold. The specific regioselectivity for the 6, 10, and 11 positions over the 7 and 9 positions would be influenced by factors such as steric hindrance and the acidity of the respective hydroxyl groups.

Below is a table summarizing the key chemical entities involved in the potential formation of this compound.

Compound NameCAS NumberMolecular FormulaRole
Daunomycinone21794-55-8C₂₁H₁₈O₈Starting Aglycone
This compound 67665-61-6 C₃₀H₃₀O₁₄ Target Compound/Impurity
Ethyl Chloroformate541-41-3C₃H₅ClO₂Potential Reagent

Generation and Characterization of Related Synthetic Byproducts and Impurities

The synthesis of complex molecules like daunorubicin is a multi-step process where the formation of impurities is a significant concern for the quality and safety of the final active pharmaceutical ingredient. e-journals.in this compound is classified as one such process-related impurity. e-journals.in

The generation of this and other related byproducts is often a consequence of the various reagents and reaction conditions employed during the synthesis. For instance, the use of protecting groups, while essential for directing the chemical transformations to specific sites, can lead to the formation of partially or fully protected intermediates that may persist into the final product if the deprotection steps are incomplete.

The characterization of these impurities is a critical aspect of pharmaceutical development and is mandated by regulatory agencies. e-journals.in A variety of analytical techniques are employed to identify and quantify such byproducts. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating impurities from the main compound. Once separated, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the structure of the impurity.

In the context of daunorubicin synthesis, various related substances have been identified. While detailed characterization data specifically for this compound is not widely published in peer-reviewed journals, its identity has been confirmed by suppliers of pharmaceutical reference standards. These suppliers provide the compound with a specified purity, confirming its structure and allowing pharmaceutical manufacturers to use it as a reference standard for quality control purposes.

The table below lists some of the known impurities and related compounds of daunorubicin, highlighting the diversity of byproducts that can be formed.

Impurity/Related CompoundCAS NumberMolecular Formula
This compound 67665-61-6 C₃₀H₃₀O₁₄
Daunorubicinone (Impurity A)21794-55-8C₂₁H₁₈O₈
Daunorubicinol28008-55-1C₂₇H₃₁NO₁₀
4-Demethoxy Daunorubicin Hydrochloride52794-97-5C₂₆H₂₈ClNO₉
14-O-Acetyldaunomycinone29984-41-6C₂₃H₂₀O₁₀

Molecular and Cellular Mechanisms of Action of Daunomycinone Derivatives

DNA Intercalation Dynamics and Energetics

A primary mechanism for anthracyclines like daunomycinone (B1669838) is their ability to intercalate, or insert themselves, between the base pairs of the DNA double helix. core.ac.uk This process is driven by the planar aromatic structure of the anthraquinone (B42736) core.

The Intercalation Process: Computational simulations of the parent compound, daunomycin, show that the binding process is initiated by an electrostatic interaction between the molecule's amino group and the DNA phosphate (B84403) backbone. nih.gov Following this initial contact, the planar ring system inserts into the DNA, causing local structural distortions, including the unwinding and lengthening of the helix, an increase in the distance between base pairs (rise), and changes in the width of the DNA grooves. core.ac.uknih.gov

Energetics and Binding Affinity: The binding of daunomycinone derivatives to DNA is a thermodynamically complex process. Isothermal titration calorimetry studies on related compounds indicate that the interaction is influenced by temperature, with binding becoming more favorable at higher temperatures, suggesting a significant entropic contribution. nih.gov The process involves both strong interactions, likely the intercalation itself, and weaker electrostatic interactions. core.ac.uk

Predicted Impact of Triethylcarbonate Groups: The addition of bulky ethylcarbonate groups at positions 6, 10, and 11 would likely introduce significant steric hindrance. This could potentially impede the ability of the molecule to fully insert itself between DNA base pairs. While the planar core remains, the large functional groups may alter the optimal geometry for intercalation, possibly reducing the binding affinity or changing the sequence preference compared to the parent compound.

Free Radical Generation and Associated Cellular Interactions

A distinct and significant mechanism of action for anthracyclines is their capacity to undergo redox cycling and generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govcellmolbiol.org

Redox Cycling: The quinone moiety in the anthracycline core can be enzymatically reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to a semiquinone free radical. mdpi.com This semiquinone can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide radical. This futile cycle can repeat, leading to a substantial increase in intracellular ROS. nih.gov

Iron Complexation: The cardiotoxicity often associated with anthracyclines is linked to this ROS generation, particularly through the formation of drug-iron complexes. Daunomycinone has a strong affinity for iron ions (Fe²⁺/Fe³⁺), binding them via the quinone and adjacent hydroxyl groups. nih.gov These iron complexes are potent catalysts for ROS production, leading to oxidative stress, lipid peroxidation, and damage to cellular components, especially within mitochondria. nih.gov

Interaction with Other Biomolecular Targets (e.g., Enzymes, Receptors)

Histone Interactions: Daunomycin can influence the interaction between DNA and histone proteins. Studies have shown that its intercalation into DNA can alter the DNA structure in such a way that it reduces the binding affinity of linker histone H1. nih.gov This can lead to histone displacement and changes in chromatin compaction, affecting gene expression.

Enzyme Inhibition: Besides Topoisomerase II, daunomycin has been reported to suppress the activity of Topoisomerase I, although the mechanism appears to be through interference with DNA binding rather than poisoning the enzyme. nih.gov Other enzymes involved in DNA and RNA synthesis can also be inhibited. core.ac.uk

Predicted Impact of Triethylcarbonate Groups: The large, relatively hydrophobic ethylcarbonate groups could introduce new, non-specific interactions with various proteins. These groups might enhance binding to hydrophobic pockets in enzymes or other proteins, potentially leading to novel off-target effects. The altered shape and electronic profile of the molecule could lead it to inhibit or activate proteins not affected by the parent daunomycinone.

Molecular Modeling and Computational Simulations of Ligand-Target Interactions

Molecular modeling and computational simulations are invaluable tools for predicting and understanding how drugs like daunomycinone derivatives interact with their biological targets at an atomic level. mdpi.com

Simulating DNA Intercalation: Enhanced sampling simulations have been used to map the entire pathway of daunomycin binding to DNA, revealing key intermediate steps and the structural changes induced in the DNA. nih.gov These models can calculate binding free energies and identify the specific atoms involved in the interaction.

Docking with Topoisomerase II: Molecular docking studies can place a ligand into the binding site of a protein to predict its preferred orientation and binding affinity. For anthracyclines, docking into the DNA-Topoisomerase II cleavage complex can help rationalize the structure-activity relationships of different derivatives and guide the design of new, more potent inhibitors. mdpi.com

Predicted Utility for 6,10,11-Triethylcarbonate Daunomycinone: For a novel compound like this compound, molecular modeling would be the first step in predicting its biological activity. Docking studies would reveal how the bulky ethylcarbonate groups fit within the DNA intercalation site and the Topoisomerase II complex. Molecular dynamics simulations could then be used to assess the stability of these interactions and predict how the modifications affect the dynamics of the DNA and protein targets. These computational approaches would provide critical hypotheses to guide future experimental synthesis and testing.

Data Tables

Table 1: Predicted Effects of Functionalization on Daunomycinone's Mechanisms of Action

Mechanism of ActionParent Compound (Daunomycinone)Predicted Effect of 6,10,11-Triethylcarbonate GroupsRationale
DNA Intercalation Strong; driven by planar corePotentially Reduced AffinitySteric hindrance from bulky ethylcarbonate groups may impede full insertion into the DNA helix.
Topoisomerase II Inhibition Potent; stabilizes cleavage complexActivity Altered (Potentially Enhanced or Reduced)Modification at positions 10/11 could alter binding in the drug-DNA-enzyme ternary complex, either improving or disrupting the fit.
Iron-Mediated ROS Generation Significant; chelates iron at C11/C12Significantly ReducedElimination of the C11 hydroxyl group removes a key iron-binding site, likely impairing the formation of redox-active iron complexes.
Interaction with Histone H1 Displaces H1 by altering DNA structureLikely Maintained but Possibly ModifiedThe core mechanism of DNA distortion should remain, but the extent may be altered if intercalation affinity changes.

Preclinical Biological Investigations of Daunomycinone Derivatives

In Vitro Cytotoxicity Assays in Cell Lines

Detailed research on the in vitro cytotoxicity of 6,10,11-Triethylcarbonate Daunomycinone (B1669838) is not extensively available in the public domain. Scientific literature providing specific dose-response characterization in various cancer cell models or comparative potency studies against parent compounds and other analogs is limited.

Dose-Response Characterization in Cancer Cell Models

Information regarding the dose-response relationship of 6,10,11-Triethylcarbonate Daunomycinone in cancer cell models is not detailed in currently accessible scientific literature. Typically, such studies would involve exposing various cancer cell lines to a range of concentrations of the compound to determine its cytotoxic effects and calculate metrics like the half-maximal inhibitory concentration (IC50). However, specific IC50 values and dose-response curves for this particular derivative are not publicly documented.

In Vitro Studies of Specific Biological Target Modulation

Specific data on the modulation of biological targets by this compound is not well-documented in scientific literature.

Enzyme Inhibition Kinetics (e.g., EGFR, VEGFR-2, DNA Gyrase)

There is no publicly available information on the enzyme inhibition kinetics of this compound. Studies to determine its inhibitory effects on key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or DNA gyrase, have not been reported in the accessible literature.

Receptor Binding Profiling

Details regarding the receptor binding profile of this compound are not found in the public domain. Information on its affinity and selectivity for various cellular receptors remains uncharacterized in published research.

In Vivo Preclinical Studies in Animal Models for Mechanistic Insight

There is no information available in the public domain regarding in vivo preclinical studies of this compound in animal models. Consequently, insights into its mechanism of action, efficacy, and pharmacokinetic profile in a living organism have not been documented in scientific literature.

Pharmacodynamic Markers in Animal Systems

The identification of reliable pharmacodynamic (PD) markers is a cornerstone of preclinical drug development. These markers provide measurable indicators of a drug's biological effect on the body. For daunomycinone derivatives, which are often developed as potential anticancer agents, relevant PD markers are typically assessed in tissues of interest, such as tumor and surrogate tissues.

The selection of appropriate animal models is crucial for these studies. Rodent models, including mice and rats, are frequently used due to their well-characterized biology and the availability of established tumor xenograft models. nih.gov The choice of a specific model often depends on the type of cancer being targeted.

Investigations of Biological Responses in Animal Models

The following table summarizes the types of animal models and biological responses typically evaluated for daunomycinone derivatives, based on general preclinical practices.

Animal ModelTumor TypeTypical Biological Responses Measured
MouseLeukemia (L1210)Increased survival time, reduction in tumor burden
MouseSolid Tumor Xenografts (e.g., Breast, Lung)Tumor growth inhibition, tumor regression
RatVarious Tumor ModelsAssessment of anti-tumor activity and systemic effects

It is important to note that the absence of published in vivo data for This compound does not necessarily indicate a lack of activity but may reflect the proprietary nature of drug development research or a focus on other aspects of its chemical or biological profile.

Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation and purity assessment of 6,10,11-Triethylcarbonate Daunomycinone (B1669838), which is often found as an impurity or a synthetically derived intermediate in the production of Daunorubicin (B1662515).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Daunorubicin and its derivatives, including 6,10,11-Triethylcarbonate Daunomycinone. Reversed-phase HPLC is particularly well-suited for separating these moderately polar compounds.

Research Findings: In typical analyses of Daunorubicin-related compounds, a C18 column is frequently employed. The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. The gradient elution mode, where the composition of the mobile phase is varied over time, allows for the effective separation of the main component from its impurities.

For instance, a gradient HPLC method developed for the analysis of Daunorubicin hydrochloride can effectively separate various impurities. While specific retention times for this compound are not publicly documented, it is expected to have a distinct retention time under such conditions, allowing for its quantification and purity assessment. The increased lipophilicity due to the three ethylcarbonate groups would likely lead to a longer retention time compared to the more polar parent compound, Daunomycinone.

Table 1: Representative HPLC Parameters for the Analysis of Daunomycinone Derivatives

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Advanced Separation Methods for Complex Mixtures

For complex mixtures containing multiple Daunorubicin-related impurities, more advanced separation techniques may be required. Preparative HPLC is a crucial technique for isolating a sufficient quantity of a specific impurity like this compound for further structural elucidation. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads.

Furthermore, two-dimensional liquid chromatography (2D-LC) can be employed for very complex samples, offering significantly higher resolving power by subjecting the sample to two different separation mechanisms.

Spectroscopic Characterization Techniques

Once isolated, spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.

Research Findings: While the specific NMR spectral data for this compound is not readily available in the public domain, the expected chemical shifts can be inferred from the known spectra of Daunomycinone and related structures. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the tetracyclic core, the acetyl group, the methoxy (B1213986) group, and the protons of the cyclohexane (B81311) ring. Crucially, the presence of the three ethylcarbonate groups would be confirmed by the appearance of characteristic quartet and triplet signals for the ethyl (-CH2CH3) moieties.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all proton and carbon signals and confirming the points of attachment of the ethylcarbonate groups at the 6, 10, and 11 positions.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Functional Groups in this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.0 - 8.0 Multiplets
Methoxy Protons (-OCH₃) ~4.0 Singlet
Acetyl Protons (-COCH₃) ~2.4 Singlet
Ethylcarbonate -CH₂- ~4.3 Quartet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Research Findings: The molecular formula of this compound is C₃₀H₃₀O₁₄, corresponding to a molecular weight of 614.55 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 615.17.

Table 3: Expected Mass Spectrometric Data for this compound

Ion Predicted m/z
[M+H]⁺ 615.17
[M+Na]⁺ 637.15
[M-C₃H₄O₂]⁺ (Loss of one ethylcarbonate moiety) Varies based on fragmentation pathway

Advanced Biophysical Techniques for Molecular Interaction Studies

While direct biophysical studies on this compound are not documented, the techniques used to study the interactions of the parent compound, Daunorubicin, with its biological targets are relevant. These methods could be applied to understand how the addition of the three ethylcarbonate groups might alter its binding characteristics.

Research Findings: Techniques such as fluorescence spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC) are extensively used to study the binding of Daunorubicin to DNA. Fluorescence quenching experiments can determine binding affinities, while CD spectroscopy can reveal conformational changes in DNA upon binding. ITC provides a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes.

Should research be undertaken on this compound, these biophysical techniques would be essential to compare its DNA binding affinity and mode of interaction with that of Daunorubicin, thereby providing insights into its potential biological activity. The bulky ethylcarbonate groups would likely have a significant impact on the intercalation of the tetracyclic ring into the DNA double helix.

Theoretical and Computational Chemistry in Daunomycinone Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, which in turn dictate their reactivity and interaction with biological targets. For a molecule like 6,10,11-Triethylcarbonate Daunomycinone (B1669838), methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate its electronic structure.

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies a higher reactivity. In the context of daunomycinone derivatives, the introduction of three ethylcarbonate groups at the 6, 10, and 11 positions is expected to significantly alter the electronic landscape of the parent daunomycinone molecule. These electron-withdrawing groups can influence the electron distribution across the tetracyclic ring system, potentially affecting its ability to accept or donate electrons, which is critical for its mechanism of action, including its interaction with DNA and topoisomerase enzymes.

The MEP provides a visual representation of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting non-covalent interactions with biological macromolecules. For 6,10,11-Triethylcarbonate Daunomycinone, the MEP would highlight the electronegative oxygen atoms of the carbonate groups, suggesting potential sites for hydrogen bonding or other electrostatic interactions.

Table 1: Representative Quantum Chemical Descriptors for a Hypothetical Daunomycinone Derivative

DescriptorCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-2.1 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment5.2 DMeasures the overall polarity of the molecule

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Stability

The three-dimensional shape of a drug molecule is critical for its biological activity. Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational flexibility and stability of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the potential energy surface of a compound and identify its preferred conformations.

Furthermore, MD simulations are extensively used to study the stability of drug-target complexes. In the case of daunomycinone derivatives, their primary target is DNA, where they intercalate between base pairs. MD simulations of this compound in complex with a DNA duplex would provide insights into the stability of the intercalated complex. The simulations can analyze parameters such as root-mean-square deviation (RMSD) of the ligand and the DNA, hydrogen bonding patterns, and van der Waals interactions to assess the dynamic stability of the complex. The presence of the three ethylcarbonate groups could influence the depth of intercalation and the specific orientation within the DNA grooves, which in turn would affect the stability of the interaction.

Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. preprints.org This method is crucial for predicting the binding mode and estimating the binding affinity of a drug candidate. For this compound, docking studies would primarily focus on its interaction with DNA and topoisomerase II, the key targets of anthracyclines. nih.govnih.gov

Docking simulations would place the this compound molecule into the binding sites of these targets and score the different binding poses based on a scoring function that estimates the free energy of binding. The results of such studies would predict whether the compound intercalates into the DNA and how it interacts with the amino acid residues in the active site of topoisomerase II.

The ethylcarbonate substituents at positions 6, 10, and 11 would play a significant role in the docking predictions. Their size and chemical nature could introduce steric clashes that prevent optimal binding or, conversely, form favorable interactions that enhance binding affinity. For instance, the oxygen atoms of the carbonate groups could act as hydrogen bond acceptors, forming interactions with donor groups on the target molecule. A study on daunomycin analogues has shown that modifications to the sugar moiety can significantly impact binding affinity to oligonucleotides. nih.gov It is reasonable to infer that the substantial modifications in this compound would similarly have a profound effect on its binding characteristics.

Table 2: Hypothetical Docking Results for this compound with a Biological Target

ParameterPredicted ValueInterpretation
Binding Energy-8.5 kcal/molA measure of the predicted affinity of the ligand for the target.
Key Interacting ResiduesArg364, Lys532Amino acids in the target's binding site predicted to form significant interactions.
Hydrogen Bonds3The number of predicted hydrogen bonds between the ligand and the target.
Steric HindranceModeratePotential for unfavorable interactions due to the bulk of the ethylcarbonate groups.

Note: The values and residues in this table are hypothetical and for illustrative purposes. The actual binding energy and interacting residues would depend on the specific target and docking software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent and selective drugs.

To develop a QSAR model for a series of daunomycinone derivatives, including this compound, a dataset of compounds with known biological activities (e.g., anticancer activity or cardiotoxicity) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

For this compound, descriptors representing the bulkiness and hydrophobicity of the ethylcarbonate groups would be particularly important. A QSAR study on anthracyclines has shown that hydrophilicity is a key factor influencing both antitumor activity and cardiotoxicity. nih.gov The addition of the triethylcarbonate groups would significantly increase the lipophilicity of the molecule, which would be captured by descriptors such as the octanol-water partition coefficient (logP).

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound and to understand which structural features are most important for the desired biological effect.

Table 3: Common Descriptors Used in QSAR Modeling of Anthracyclines

Descriptor ClassExample DescriptorProperty Represented
ElectronicHOMO/LUMO EnergiesReactivity, electron-donating/accepting ability
StericMolar RefractivityMolecular volume and polarizability
HydrophobicLogPLipophilicity/hydrophilicity balance
TopologicalWiener IndexMolecular branching and size

Mechanisms of Cellular Resistance to Daunomycinone Derivatives

Efflux Pump Mediated Resistance Mechanisms

One of the most well-documented mechanisms of resistance to daunomycinone (B1669838) derivatives is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins act as energy-dependent pumps, actively extruding a wide range of structurally and functionally diverse compounds, including many chemotherapeutic agents, from the cell's interior. youtube.cominria.fr This reduces the intracellular drug concentration, preventing the agent from reaching its target and exerting its cytotoxic effects. nih.gov

The classic example of an efflux pump is P-glycoprotein (P-gp), encoded by the MDR1 gene. nih.govnih.gov Overexpression of P-gp has been linked to poor treatment outcomes in various cancers, including acute myeloid leukemia (AML). uea.ac.uk In addition to P-gp, other members of the ABC transporter superfamily, such as the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), also contribute to the efflux of daunomycinone derivatives. nih.govuea.ac.uk For instance, MRP1 has been shown to contribute to resistance in AML. uea.ac.uk In some bacterial systems, multiple ABC transporters, such as DrrAB1, DrrAB2, and DrrAB3 in Streptomyces coeruleorubidus, have been identified to work in concert to efflux daunorubicin (B1662515), the parent compound of many daunomycinone derivatives. nih.govfao.org The development of efflux pump inhibitors has been a strategy to overcome this form of resistance, though clinical success has been limited by toxicity and other factors. nih.gov

Key Efflux Pumps in Daunomycinone Derivative Resistance
Efflux PumpGeneFunctionAssociated Cancers
P-glycoprotein (P-gp)ABCB1/MDR1Actively transports a wide range of hydrophobic drugs out of the cell. nih.govnih.govOvarian Cancer, Acute Myeloid Leukemia nih.govuea.ac.uk
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Contributes to the efflux of various chemotherapeutic agents. nih.govuea.ac.ukAcute Myeloid Leukemia, Lung Cancer uea.ac.ukdntb.gov.ua
Breast Cancer Resistance Protein (BCRP)ABCG2Transports a variety of anticancer drugs, contributing to multidrug resistance. nih.govBreast Cancer, various solid tumors nih.govmdpi.com
DrrAB Transporters (in Streptomyces)drrA, drrBFunction as a two-component ABC transporter system for daunorubicin efflux. nih.govfao.orgNot applicable (bacterial system)

Target Modification and Bypass Pathways

The primary intracellular target of daunomycinone derivatives is topoisomerase II, a nuclear enzyme essential for DNA replication and transcription. nih.govnih.gov These drugs intercalate into DNA and stabilize the topoisomerase II-DNA complex, leading to double-strand breaks and ultimately, apoptosis. nih.govnih.gov A significant mechanism of resistance involves alterations in this target enzyme.

Tumor cells can develop resistance by reducing the expression or activity of topoisomerase II. nih.govnih.gov Studies in daunorubicin-resistant cell lines have demonstrated decreased levels of topoisomerase II protein and reduced catalytic activity. nih.gov This decrease in the target enzyme leads to a reduction in the formation of drug-stabilized DNA-protein complexes, thereby diminishing the cytotoxic effect of the drug. nih.gov

Mutations in the topoisomerase II gene (TOP2A) can also confer resistance. These mutations can alter the drug-binding site on the enzyme, reducing the affinity of daunomycinone derivatives and preventing the stabilization of the topoisomerase II-DNA complex. mdpi.comnih.gov

In addition to direct target modifications, cancer cells can activate bypass pathways to circumvent the effects of topoisomerase II inhibition. youtube.com This can involve the upregulation of alternative signaling pathways that promote cell survival and proliferation, even in the presence of DNA damage. youtube.com For example, the activation of receptor tyrosine kinases can trigger downstream pathways like PI3K/Akt and MAPK/ERK, which can override the apoptotic signals initiated by the drug. nih.gov Furthermore, increased DNA repair capacity in some resistant cell lines can also contribute to overcoming the DNA damage induced by daunomycinone derivatives. nih.gov

Target Modification and Bypass Pathways in Resistance
MechanismDescriptionKey MoleculesReferences
Decreased Topoisomerase II Expression/ActivityReduced levels or functionality of the target enzyme, leading to fewer drug-induced DNA breaks.Topoisomerase IIα (Topo IIα) nih.govnih.govnih.gov
Topoisomerase II MutationsAlterations in the TOP2A gene that reduce the binding affinity of the drug to the enzyme.TOP2A gene mdpi.comnih.gov
Activation of Survival PathwaysUpregulation of signaling cascades that promote cell survival and inhibit apoptosis.PI3K/Akt, MAPK/ERK, Receptor Tyrosine Kinases nih.govyoutube.com
Increased DNA RepairEnhanced capacity to repair drug-induced DNA double-strand breaks.XRCC, ERCC gene families nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Complex Derivatives

The chemical architecture of anthracycline aglycones like daunomycinone (B1669838) presents a formidable challenge to synthetic chemists. However, the pursuit of novel and more efficient synthetic methodologies is critical for generating diverse derivatives with potentially superior biological properties.

Recent advancements have moved beyond classical linear syntheses, which are often lengthy and low-yielding. beilstein-journals.org One promising approach involves the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a powerful domino carbopalladation approach has been developed to construct the tetracyclic scaffold of anthracycline aglycones. beilstein-journals.orgresearchgate.netbeilstein-journals.org This method utilizes readily available starting materials and allows for the rapid assembly of the core ring system, facilitating the creation of a wide array of structural analogues. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Another innovative strategy lies in the realm of combinatorial biosynthesis. nih.govacs.org This technique involves the genetic engineering of the biosynthetic pathways of anthracyclines in producer organisms, such as Streptomyces species. nih.govmdpi.comnih.gov By introducing and expressing genes from different pathways, researchers can create novel "unnatural" natural products. nih.govacs.org This approach has been successfully used to generate new anthracyclinones by modifying post-polyketide synthase (PKS) tailoring steps, such as hydroxylations and C-H functionalizations. nih.govacs.org Such biosynthetic engineering holds immense potential for producing complex derivatives that would be difficult to access through traditional chemical synthesis.

The table below summarizes some of the key synthetic strategies being explored for anthracycline aglycones.

Synthetic StrategyDescriptionKey Advantages
Domino Carbopalladation A palladium-catalyzed cascade reaction to form multiple rings of the anthracycline scaffold in one step. beilstein-journals.orgresearchgate.netbeilstein-journals.orgIncreased efficiency, reduced step count, and access to diverse structures. beilstein-journals.orgresearchgate.netbeilstein-journals.org
Combinatorial Biosynthesis Genetic engineering of microbial biosynthetic pathways to produce novel anthracycline structures. nih.govacs.orgAccess to complex and stereochemically rich derivatives, potential for greener synthesis. nih.govacs.org
Glycosylation of Aglycones Chemical or enzymatic attachment of various sugar moieties to the aglycone core. usp.brnih.govModulation of biological activity, overcoming drug resistance. usp.brnih.gov
Total Synthesis The complete chemical synthesis of the aglycone from simple starting materials. acs.orgcapes.gov.brresearchgate.netProvides access to any desired analogue and allows for precise structural modifications. acs.orgcapes.gov.brresearchgate.net

These advanced synthetic methods are crucial for systematically exploring the structure-activity relationships of daunomycinone derivatives, including 6,10,11-Triethylcarbonate Daunomycinone, and for developing new drug candidates with improved therapeutic profiles.

Exploration of New Biological Targets and Pathways

The primary mechanism of action for anthracyclines is the inhibition of topoisomerase II and intercalation into DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. beilstein-journals.orgnih.govnih.govnih.govresearchgate.netresearchgate.net However, emerging research is uncovering additional biological targets and pathways that may contribute to their anticancer effects and, importantly, their side effects like cardiotoxicity. nih.govhilarispublisher.commiami.edu

Future investigations will likely focus on elucidating these alternative mechanisms. For example, the generation of reactive oxygen species (ROS) is a known consequence of anthracycline metabolism and is implicated in their cardiotoxic effects. nih.govresearchgate.nethilarispublisher.com Understanding how modifications to the aglycone structure, such as the ethylcarbonate groups in this compound, influence ROS production could lead to the design of safer drugs.

Furthermore, there is growing interest in how anthracyclines interact with other cellular components and pathways. For instance, the oncoprotein MYC, which is dysregulated in many cancers, is being explored as a potential target. vanderbilt.edu A protein called WDR5, which recruits MYC to chromatin, has been identified as a druggable target, and inhibitors of this interaction are being developed. vanderbilt.edu It is conceivable that future anthracycline derivatives could be designed to modulate such oncogenic pathways, either directly or in combination with other targeted therapies.

The development of derivatives that can overcome multidrug resistance is another critical area of research. usp.brcncb.ac.cnnih.gov Some novel azido-containing anthracycline derivatives have shown the ability to bypass the P-glycoprotein efflux pump, a common mechanism of resistance. usp.br

Biological Target/PathwayRole in Cancer/TherapyPotential for Anthracycline Aglycone Intervention
Topoisomerase II Essential for DNA replication and repair; inhibition leads to cancer cell death. nih.govnih.govPrimary target of current anthracyclines; new derivatives aim for enhanced or selective inhibition. nih.govnih.gov
DNA Intercalation Physical insertion into the DNA helix, disrupting its structure and function. mdpi.comresearchgate.netA key mechanism of action; modifications to the aglycone can alter binding affinity and sequence specificity. mdpi.comresearchgate.net
Reactive Oxygen Species (ROS) Generation Can induce oxidative stress and damage cellular components, contributing to both anticancer effects and cardiotoxicity. nih.govresearchgate.nethilarispublisher.comDesign of derivatives with modulated ROS production to separate therapeutic and toxic effects. nih.govresearchgate.nethilarispublisher.com
MYC Oncoprotein Pathway A central regulator of cell growth and proliferation, often overactive in cancer. vanderbilt.eduPotential for developing derivatives that interfere with MYC function or its interaction with partners like WDR5. vanderbilt.edu
P-glycoprotein Efflux Pump A major contributor to multidrug resistance by actively pumping drugs out of cancer cells. usp.brSynthesis of derivatives that are not substrates for this pump, thereby overcoming resistance. usp.br

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the complex biological effects of drugs like the anthracyclines. astrazeneca.comfrontiersin.org Integrating these multiple layers of biological data can provide a holistic view of how a compound like this compound affects cancer cells.

Multi-omics approaches can be used to:

Identify novel biomarkers of drug response: By correlating omics profiles of cancer cell lines or patient tumors with their sensitivity to a particular derivative, researchers can identify genetic or molecular signatures that predict who will benefit from the treatment. frontiersin.org

Elucidate mechanisms of action and resistance: Comparing the omics data of sensitive and resistant cells can reveal the pathways that are critical for the drug's efficacy and the mechanisms by which resistance develops. nih.gov

Discover new drug targets: Analyzing the global changes in a cell upon treatment can uncover previously unknown proteins or pathways that are affected by the drug, which may represent new therapeutic targets. vanderbilt.edu

Predict and understand toxicity: Multi-omics analysis of normal tissues, such as cardiac or liver cells, can help to unravel the molecular basis of drug-induced toxicities and guide the development of safer compounds. nih.govastrazeneca.com

For example, a multi-omics investigation could reveal how the specific structural modifications of this compound alter its interaction with cellular machinery compared to the parent daunomycinone, potentially leading to a different spectrum of activity and toxicity. The use of computational tools to integrate and analyze these large datasets is crucial for extracting meaningful biological insights. plos.orgmdpi.com

Advanced Computational Approaches for Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For anthracycline aglycones, these approaches can accelerate the design of new derivatives with improved properties.

Molecular Docking and Dynamics Simulations: These methods can predict how a molecule like this compound will bind to its biological targets, such as DNA and topoisomerase II. This allows for the in silico screening of large virtual libraries of compounds to prioritize the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

De Novo Drug Design: Advanced algorithms can design entirely new molecules that are predicted to have high affinity and selectivity for a specific target.

A recent study demonstrated the use of molecular modeling to design new daunorubicin (B1662515) derivatives with increased cytotoxicity. mdpi.com The designed compounds showed a higher affinity for DNA and were more effective at disrupting the cell cycle. mdpi.com Such computational approaches can guide the synthetic efforts described in section 9.1, making the drug discovery process more efficient and cost-effective.

Collaborative Research Paradigms in Anthracycline Aglycone Science

The complexity of developing new anticancer drugs necessitates a collaborative approach that brings together experts from various disciplines. The American Association for Cancer Research (AACR), for instance, has a Chemistry in Cancer Research Working Group (CICR) that promotes the exchange of information between chemists and cancer biologists. aacr.org

Future progress in the field of anthracycline aglycones will depend on strong collaborations between:

Synthetic and Medicinal Chemists: To design and create novel derivatives. beilstein-journals.orgusp.brnih.govacs.orgcapes.gov.brresearchgate.netcncb.ac.cnnih.gov

Molecular and Cell Biologists: To elucidate mechanisms of action and resistance. nih.govacs.orgnih.govnih.govresearchgate.netresearchgate.net

Pharmacologists and Toxicologists: To evaluate the efficacy and safety of new compounds in preclinical models. nih.govhilarispublisher.comnih.gov

Computational Scientists: To analyze large datasets and guide drug design. plos.orgmdpi.commdpi.com

Clinicians: To translate promising laboratory findings into clinical trials. miami.edunih.gov

International workshops and consortia focused on specific challenges, such as anthracycline cardiotoxicity, are also crucial for fostering collaboration and advancing the field. miami.edu Through such integrated efforts, the scientific community can harness the full potential of anthracycline aglycones like this compound to develop more effective and safer cancer therapies.

Q & A

Q. How can the structural configuration of 6,10,11-Triethylcarbonate Daunomycinone be confirmed experimentally?

To confirm its structure, employ nuclear magnetic resonance (NMR) spectroscopy with doubly labeled acetate experiments to assign carbon positions and coupling patterns. For example, 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR can resolve stereochemical ambiguities by correlating chemical shifts with model compounds like islandicin . Complement this with high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Q. What chromatographic methods are effective for purifying this compound from synthetic mixtures?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is optimal for separating daunomycinone derivatives. Use a C18 column with a gradient elution system (e.g., water-acetonitrile containing 0.1% trifluoroacetic acid) to resolve structurally similar analogs. Retention times and UV-Vis absorption at 490 nm (typical for anthraquinones) aid in identification .

Q. What spectroscopic techniques are critical for characterizing the purity of synthetic this compound?

Combine NMR (for functional group and stereochemical analysis), UV-Vis spectroscopy (to confirm anthraquinone chromophores), and HPLC-UV/HRMS (for purity assessment). Cross-validate results with synthetic intermediates (e.g., 13-ethylene ketal derivatives) to rule out residual byproducts .

Advanced Research Questions

Q. How does the presence of triethylcarbonate groups influence the enzymatic conversion of daunomycin derivatives in Streptomyces species?

The triethylcarbonate modification likely sterically hinders enzyme-substrate interactions. For example, Streptomyces sp. C5 DoxA, which hydroxylates daunomycin to doxorubicin, does not act on daunomycinone or its derivatives due to aglycone structural differences . Test this by incubating this compound with recombinant DoxA and analyzing metabolites via LC-MS.

Q. What experimental approaches can resolve contradictions in reaction kinetics observed during aerobic oxidation of daunomycinone derivatives?

Design pH-controlled experiments (e.g., pH 7.4 vs. 9.0) under aerobic and anaerobic conditions to monitor reaction pathways. Use electron paramagnetic resonance (EPR) to detect radical intermediates and HPLC-MS to quantify products like 7-deoxy-7-ketodaunomycinone or epidioxy derivatives. Stereochemical variations (e.g., isomer A vs. C) may explain divergent rate constants .

Q. How can isotopic labeling be applied to track carbon incorporation in the biosynthesis of triethylcarbonate-modified anthracyclines?

Use 13C^{13}\text{C}-labeled acetate in precursor-feeding studies with Streptomyces cultures. Analyze labeled carbons via NMR or LC-MS to map biosynthetic pathways. For synthetic analogs, incorporate 2H^{2}\text{H} or 18O^{18}\text{O} into the triethylcarbonate moiety to study hydrolysis kinetics or metabolic stability .

Methodological Notes

  • Avoid commercial sources : While suppliers like BioAustralis list the compound, prioritize synthetic protocols or enzymatic modification studies .
  • Data contradiction resolution : When conflicting kinetic or metabolic data arise, use orthogonal techniques (e.g., isotopic tracing coupled with computational docking to assess enzyme binding ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,10,11-Triethylcarbonate Daunomycinone
Reactant of Route 2
Reactant of Route 2
6,10,11-Triethylcarbonate Daunomycinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.